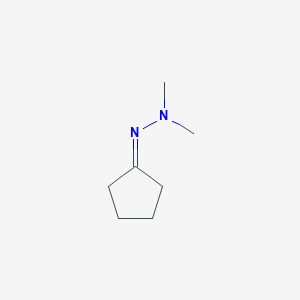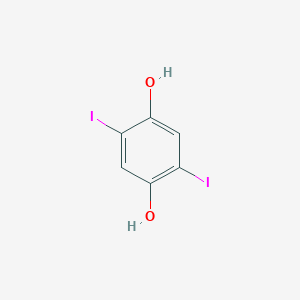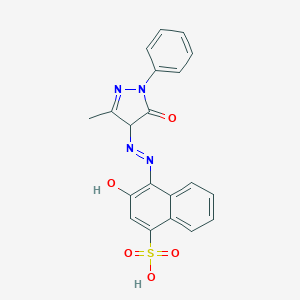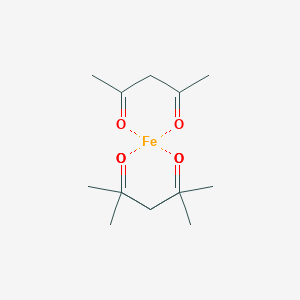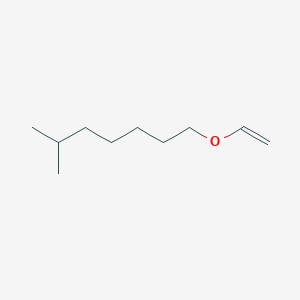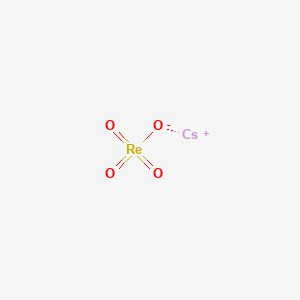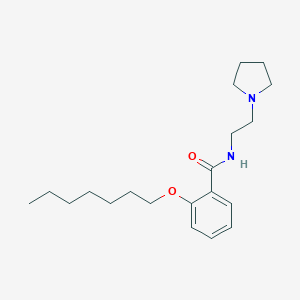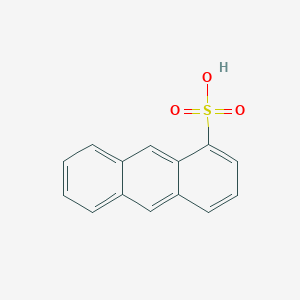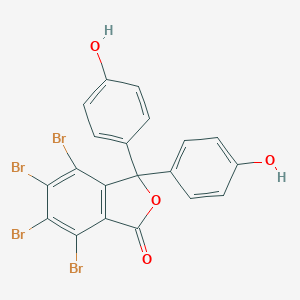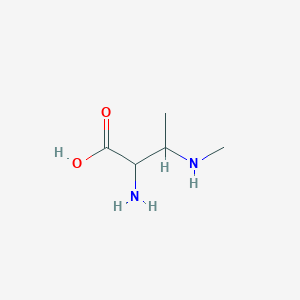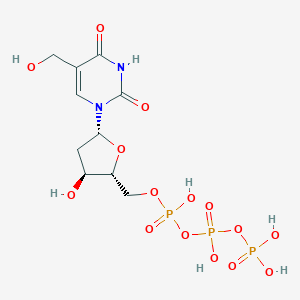
Hydroxymethyldeoxyuridine triphosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hydroxymethyldeoxyuridine triphosphate (HMDUTP) is a nucleotide analogue that has gained significant interest in scientific research due to its potential applications in various fields such as cancer therapy, DNA sequencing, and epigenetic studies. HMDUTP is a modified form of deoxyuridine triphosphate (dUTP), where the methyl group is replaced with a hydroxymethyl group. This modification makes HMDUTP a unique tool for studying DNA replication, repair, and modification.
Wirkmechanismus
Hydroxymethyldeoxyuridine triphosphate exerts its effects by incorporating into the DNA during replication. The hydroxymethyl group in Hydroxymethyldeoxyuridine triphosphate makes it a poor substrate for the DNA polymerase enzyme, which leads to the inhibition of DNA synthesis. Hydroxymethyldeoxyuridine triphosphate can also be incorporated into the DNA during repair processes, leading to the modification of the DNA structure.
Biochemische Und Physiologische Effekte
Hydroxymethyldeoxyuridine triphosphate has been shown to have various biochemical and physiological effects. In cancer cells, Hydroxymethyldeoxyuridine triphosphate induces DNA damage and cell death, leading to the inhibition of tumor growth. Hydroxymethyldeoxyuridine triphosphate has also been shown to induce DNA demethylation, leading to changes in gene expression and cellular differentiation.
Vorteile Und Einschränkungen Für Laborexperimente
Hydroxymethyldeoxyuridine triphosphate has several advantages for lab experiments, including its ability to selectively label DNA modifications and its potential use in cancer therapy. However, Hydroxymethyldeoxyuridine triphosphate has some limitations, including its low stability and high cost.
Zukünftige Richtungen
There are several future directions for Hydroxymethyldeoxyuridine triphosphate research. One potential direction is the development of new methods for Hydroxymethyldeoxyuridine triphosphate synthesis that are more efficient and cost-effective. Another direction is the investigation of Hydroxymethyldeoxyuridine triphosphate's effects on epigenetic modifications and gene expression. Additionally, the use of Hydroxymethyldeoxyuridine triphosphate in combination with other drugs for cancer therapy is an area of active research.
Conclusion:
In conclusion, Hydroxymethyldeoxyuridine triphosphate is a nucleotide analogue that has gained significant interest in scientific research due to its potential applications in various fields such as cancer therapy and DNA sequencing. Hydroxymethyldeoxyuridine triphosphate's unique structure and properties make it a valuable tool for studying DNA replication, repair, and modification. However, further research is needed to fully understand Hydroxymethyldeoxyuridine triphosphate's effects and potential applications.
Synthesemethoden
Hydroxymethyldeoxyuridine triphosphate can be synthesized using various chemical methods, including enzymatic and chemical synthesis. The most common method involves the enzymatic conversion of dUTP to Hydroxymethyldeoxyuridine triphosphate using the enzyme dUTPase and hydroxymethyltransferase. The chemical synthesis of Hydroxymethyldeoxyuridine triphosphate involves the modification of dUTP using chemical reagents such as formaldehyde and sodium borohydride.
Wissenschaftliche Forschungsanwendungen
Hydroxymethyldeoxyuridine triphosphate has various applications in scientific research. One of the primary applications is in cancer therapy. Hydroxymethyldeoxyuridine triphosphate has been shown to inhibit the growth of cancer cells by incorporating into the DNA and disrupting the replication process. Hydroxymethyldeoxyuridine triphosphate has also been used in DNA sequencing, where it acts as a fluorescent label for detecting DNA modifications such as methylation.
Eigenschaften
CAS-Nummer |
14167-70-5 |
|---|---|
Produktname |
Hydroxymethyldeoxyuridine triphosphate |
Molekularformel |
C10H17N2O15P3 |
Molekulargewicht |
498.17 g/mol |
IUPAC-Name |
[hydroxy-[[(2R,3S,5R)-3-hydroxy-5-[5-(hydroxymethyl)-2,4-dioxopyrimidin-1-yl]oxolan-2-yl]methoxy]phosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C10H17N2O15P3/c13-3-5-2-12(10(16)11-9(5)15)8-1-6(14)7(25-8)4-24-29(20,21)27-30(22,23)26-28(17,18)19/h2,6-8,13-14H,1,3-4H2,(H,20,21)(H,22,23)(H,11,15,16)(H2,17,18,19)/t6-,7+,8+/m0/s1 |
InChI-Schlüssel |
RLHFVRMIEVOHOR-XLPZGREQSA-N |
Isomerische SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)CO)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)CO)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
Kanonische SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)CO)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
Andere CAS-Nummern |
14167-70-5 |
Synonyme |
5-hydroxymethyl-2'-deoxyuridine 5'-triphosphate hmdUTP hydroxymethyldeoxyuridine triphosphate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




